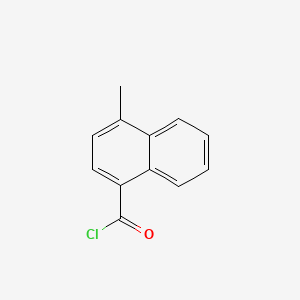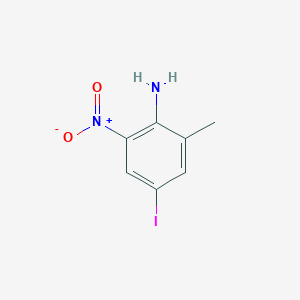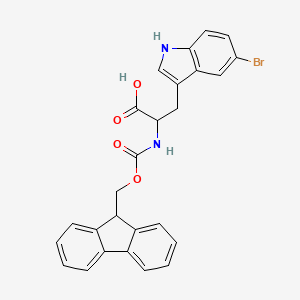
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid
Vue d'ensemble
Description
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a pyrrole ring fused to a benzene ring. This particular compound is not directly discussed in the provided papers, but its structure can be inferred to contain an indazole core with an iodine atom at the third position, a nitro group at the fourth position, and a carboxylic acid group at the sixth position.
Synthesis Analysis
The synthesis of related indazole compounds has been explored in the literature. For instance, a method for preparing 1H-indazole-3-carboxylic acid esters and amides through Pd-catalyzed carbonylation of 3-iodoindazoles has been reported . This process involves the use of methanol or amines and proceeds under mild conditions, which could potentially be adapted for the synthesis of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid by introducing the appropriate nitro-substituted starting materials.
Molecular Structure Analysis
While the molecular structure of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid is not directly provided, related compounds have been studied using X-ray diffraction to determine their crystal structures . These studies can provide insights into the potential molecular geometry and intermolecular interactions, such as hydrogen bonding, that might be expected for 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions. For example, nitration reactions have been observed in triazole compounds, which are structurally similar to indazoles . This suggests that the nitro group in 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid could potentially be involved in further chemical transformations. Additionally, the presence of the carboxylic acid group opens up possibilities for the formation of acid derivatives such as esters, amides, and acid chlorides .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely depending on the substituents present on the ring system. The presence of an iodine atom and a nitro group is likely to influence the compound's melting point, solubility, and reactivity. For example, iodo-nitro triazoles have been characterized by their thermal and sensitivity properties , which could be relevant for the analysis of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid. The carboxylic acid group would contribute to the compound's acidity and its ability to form hydrogen bonds, affecting its solubility and crystallization behavior.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid, while not directly mentioned in available literature, is related to compounds within the indazole chemical family which are widely studied for their diverse chemical properties and potential applications in various fields. Research on similar compounds has led to the development of efficient synthetic routes and provided insights into their structural characteristics and reactivity. For example, studies have explored the synthesis of mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives, showcasing methodologies that could be applicable to the synthesis and modification of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid derivatives (Chand et al., 2016). These synthetic strategies are crucial for creating compounds with desired properties for further study and potential application.
Potential Biological Activity
Compounds in the indazole series, including derivatives of 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid, are of interest due to their biological activities. Indazole derivatives have been investigated for their potential antispermatogenic properties, which could have implications in the development of new therapeutic agents (Corsi & Palazzo, 1976). The modification of indazole compounds, including halogenation and nitration, has been shown to affect their biological activity, suggesting that specific substitutions, such as those in 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid, could lead to compounds with significant biological importance.
Crystal Engineering and Material Science
The study of hydrogen and halogen bonds in crystal engineering provides insights into how compounds like 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid could be utilized in material science. Research demonstrates the formation of molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, which are relevant for the design of new materials with specific properties (Saha et al., 2005). Understanding these interactions at the molecular level can aid in the development of novel materials for a wide range of applications, from pharmaceuticals to electronics.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-iodo-4-nitro-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDVSUTUYUODKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646362 | |
| Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | |
CAS RN |
885521-14-2 | |
| Record name | 3-Iodo-4-nitro-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-nitro-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




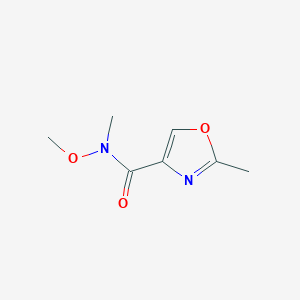

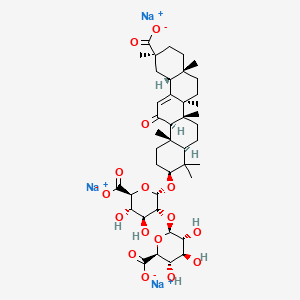
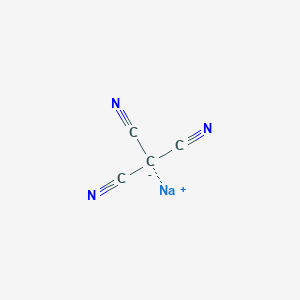
![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
